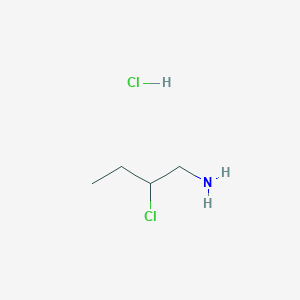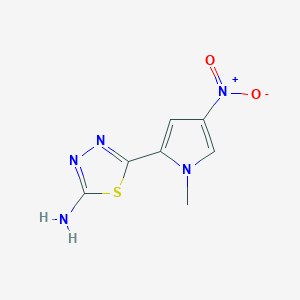
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of inosine monophosphate dehydrogenase, the compound interferes with the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to the suppression of cell proliferation and viral replication.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: This compound has a similar thiadiazole ring structure but with a methylthio group instead of the pyrrole ring.
2-Amino-1,3,4-thiadiazole: Another similar compound with a simpler structure, lacking the additional pyrrole ring.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
39504-29-5 |
|---|---|
Fórmula molecular |
C7H7N5O2S |
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
5-(1-methyl-4-nitropyrrol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N5O2S/c1-11-3-4(12(13)14)2-5(11)6-9-10-7(8)15-6/h2-3H,1H3,(H2,8,10) |
Clave InChI |
BGYILNRDWRTWKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


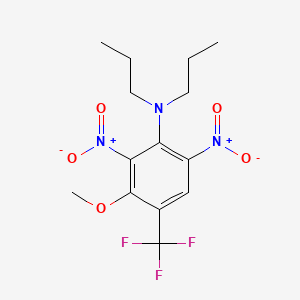
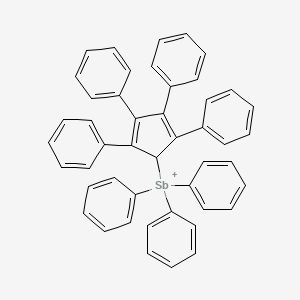
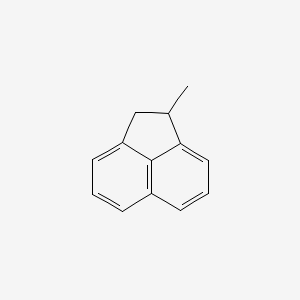
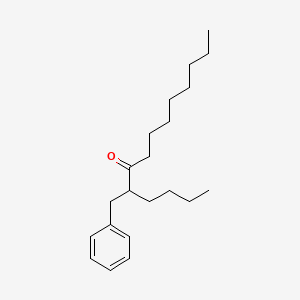
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
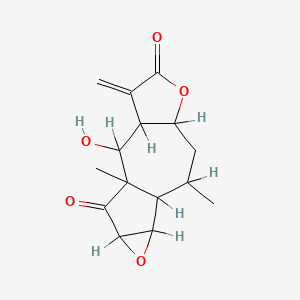
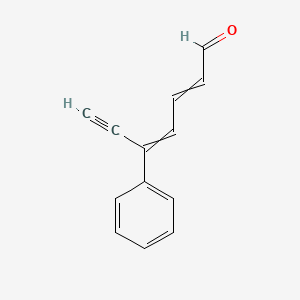
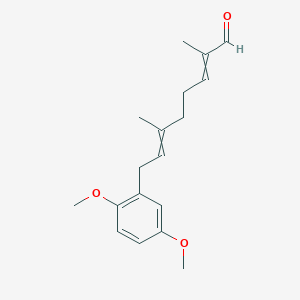


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
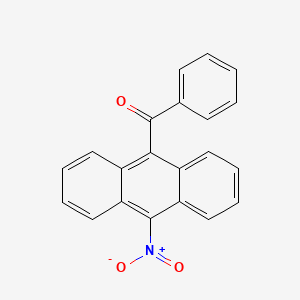
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
